molecular formula C17H16O5 B3337926 Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 832738-16-6

Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Cat. No.: B3337926
CAS No.: 832738-16-6
M. Wt: 300.3 g/mol
InChI Key: BLQPJLPCCQJARZ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate: is an organic compound with the molecular formula C17H16O5 . It is a derivative of benzoic acid and contains both ester and aldehyde functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Esterification: One common method for synthesizing methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate involves the direct esterification of 2-formylbenzoic acid with methanol in the presence of an acid catalyst.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-formyl-2-methoxybenzyl is coupled with a halogenated benzoate ester in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: 2-[(5-formyl-2-methoxybenzyl)oxy]benzoic acid.

    Reduction: 2-[(5-hydroxymethyl-2-methoxybenzyl)oxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: This compound has been studied for its potential biological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific biological pathways, such as peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate involves its interaction with specific molecular targets. For instance, as a precursor to PPAR activators, it modulates the activity of PPARs, which are nuclear receptors involved in the regulation of lipid metabolism and glucose homeostasis . Additionally, its derivatives may inhibit PTP1B, a phosphatase involved in the negative regulation of insulin signaling pathways .

Comparison with Similar Compounds

  • Methyl 5-formyl-2-methoxybenzoate
  • Methyl 2-methoxybenzoate
  • Methyl 4-carbamoyl-2-methoxybenzoate
  • Methyl 4-acetamido-2-methoxybenzoate
  • Methyl 2-methoxy-4-methylbenzoate

Uniqueness: Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate is unique due to its dual functional groups (ester and aldehyde) and its potential to serve as a versatile intermediate in the synthesis of bioactive molecules. Its structure allows for various chemical modifications, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-15-8-7-12(10-18)9-13(15)11-22-16-6-4-3-5-14(16)17(19)21-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQPJLPCCQJARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218433
Record name Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-16-6
Record name Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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